molecular formula C12H17N3S B12590710 Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)- CAS No. 646056-80-6

Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-

Cat. No.: B12590710
CAS No.: 646056-80-6
M. Wt: 235.35 g/mol
InChI Key: LZFUSNOSKUBVNI-UHFFFAOYSA-N
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Description

Spiro[1-azabicyclo[221]heptane-2,3’-pyrrolidine], 1’-(5-isothiazolyl)- is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(5-isothiazolyl)- typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(5-isothiazolyl)- undergoes various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(5-isothiazolyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(5-isothiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(5-isothiazolyl)- is unique due to its specific spirocyclic structure and the presence of the isothiazolyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

646056-80-6

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

5-spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-1'-yl-1,2-thiazole

InChI

InChI=1S/C12H17N3S/c1-4-13-16-11(1)14-6-3-12(9-14)7-10-2-5-15(12)8-10/h1,4,10H,2-3,5-9H2

InChI Key

LZFUSNOSKUBVNI-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC1CC23CCN(C3)C4=CC=NS4

Origin of Product

United States

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